molecular formula C13H23NO3 B1621150 9-Boc-6-oxa-9-azaspiro[4.5]decane CAS No. 271245-39-7

9-Boc-6-oxa-9-azaspiro[4.5]decane

Cat. No. B1621150
M. Wt: 241.33 g/mol
InChI Key: ZNLFHUVQLZVBKM-UHFFFAOYSA-N
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Description

“9-Boc-6-oxa-9-azaspiro[4.5]decane” is a chemical compound with the molecular formula C13H23NO3 . It is also known as "tert-butyl 6-oxa-9-azaspiro [4.5]decane-9-carboxylate" . The compound is used in various chemical reactions and has a molecular weight of 241.33 .


Molecular Structure Analysis

The InChI code for “9-Boc-6-oxa-9-azaspiro[4.5]decane” is InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-9-16-13(10-14)6-4-5-7-13/h4-10H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound .


Physical And Chemical Properties Analysis

“9-Boc-6-oxa-9-azaspiro[4.5]decane” has a boiling point of 333.5ºC at 760mmHg and a density of 1.08g/cm3 . It is a liquid at room temperature .

Safety And Hazards

The safety data sheet (SDS) for “9-Boc-6-oxa-9-azaspiro[4.5]decane” provides information about its hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

tert-butyl 6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-9-16-13(10-14)6-4-5-7-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLFHUVQLZVBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363860
Record name 9-Boc-6-oxa-9-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Boc-6-oxa-9-azaspiro[4.5]decane

CAS RN

271245-39-7
Record name 9-Boc-6-oxa-9-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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